molecular formula C10H16BrN3O2 B14796543 tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate

tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate

Cat. No.: B14796543
M. Wt: 290.16 g/mol
InChI Key: GQNCSBPSDKHVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to an imidazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives, while oxidation reactions can produce imidazole N-oxides .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the imidazole ring play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(5-chloro-1H-imidazol-2-yl)ethyl]carbamate
  • tert-Butyl N-[1-(5-fluoro-1H-imidazol-2-yl)ethyl]carbamate
  • tert-Butyl N-[1-(5-iodo-1H-imidazol-2-yl)ethyl]carbamate

Uniqueness

tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity in biological systems compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H16BrN3O2/c1-6(8-12-5-7(11)14-8)13-9(15)16-10(2,3)4/h5-6H,1-4H3,(H,12,14)(H,13,15)

InChI Key

GQNCSBPSDKHVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.